

Application Notes and Protocols for the Quantification of Parvisoflavanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone, a member of the isoflavanone class of flavonoids, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document provides detailed application notes and protocols for the analytical quantification of **parvisoflavanone** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques for Parvisoflavanone Quantification

Several analytical techniques can be employed for the quantification of flavonoids like **parvisoflavanone**.[1][2] The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] UV-Visible spectrophotometry can also be used for the estimation of total flavonoid content but lacks the specificity for quantifying individual compounds like **parvisoflavanone**.[6][7][8][9]



High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of flavonoids due to its high resolution and sensitivity.[2][10] When coupled with a UV or DAD detector, it allows for the quantification of **parvisoflavanone** based on its UV absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC-UV.[3][11] This technique is particularly advantageous for quantifying low concentrations of **parvisoflavanone** in complex matrices like biological samples.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of flavonoids using HPLC-UV and LC-MS/MS. These values can be considered as a general reference for developing a quantitative method for **parvisoflavanone**.

Table 1: HPLC-UV Method Performance for Flavonoid Quantification

Parameter	Typical Range
Linearity (r²)	> 0.9990[2]
Limit of Detection (LOD)	0.006–0.015 μg/mL[2]
Limit of Quantification (LOQ)	0.020–0.052 μg/mL[2]
Precision (RSD)	< 2%[2]
Accuracy (Recovery)	97–105%[2]

Table 2: LC-MS/MS Method Performance for Flavonoid Quantification



Parameter	Typical Range
Linearity (r²)	> 0.99[12]
Limit of Detection (LOD)	0.4 - 0.625 pg/L[13]
Limit of Quantification (LOQ)	11 - 94 nM[14]
Precision (RSD)	< 15%
Accuracy (Recovery)	85–115%

Experimental Protocols

Protocol 1: Quantification of Parvisoflavanone by HPLC-UV

This protocol outlines a general procedure for the quantification of **parvisoflavanone** in plant extracts.

1. Sample Preparation:

- Extraction: Weigh 1 g of powdered plant material and extract with 20 mL of methanol by sonication for 30 minutes.
- Filtration: Filter the extract through a 0.45 μm syringe filter before HPLC analysis.

2. HPLC Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV/Vis or DAD detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used for flavonoid analysis.[2][5]
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

Gradient Program:

o 0-10 min: 15-30% B



o 10-45 min: 30-50% B

45-50 min: 50-80% B

50-55 min: 80-95% B

55-60 min: 100% B[2]

Flow Rate: 1.0 mL/min.[2]

Column Temperature: 30°C.

- Detection Wavelength: The wavelength for quantification should be set at the absorption maximum (λmax) of parvisoflavanone, which is typically around 280-340 nm for flavanones.
 [1]
- Injection Volume: 10 μL.
- 3. Calibration Curve:
- Prepare a series of standard solutions of **parvisoflavanone** in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Inject each standard solution into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area against the concentration.
- 4. Quantification:
- Inject the prepared sample extract into the HPLC system.
- Identify the **parvisoflavanone** peak based on its retention time compared to the standard.
- Determine the concentration of **parvisoflavanone** in the sample using the calibration curve.

Protocol 2: Quantification of Parvisoflavanone by LC-MS/MS

Methodological & Application





This protocol is suitable for the quantification of **parvisoflavanone** in biological matrices, such as plasma, for pharmacokinetic studies.[15][16][17]

- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample, add 300 μL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- 2. LC-MS/MS Instrumentation and Conditions:
- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of **parvisoflavanone**.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion)
 and a specific product ion (daughter ion) for parvisoflavanone and the internal standard
 need to be determined by direct infusion of the standard solutions into the mass
 spectrometer.





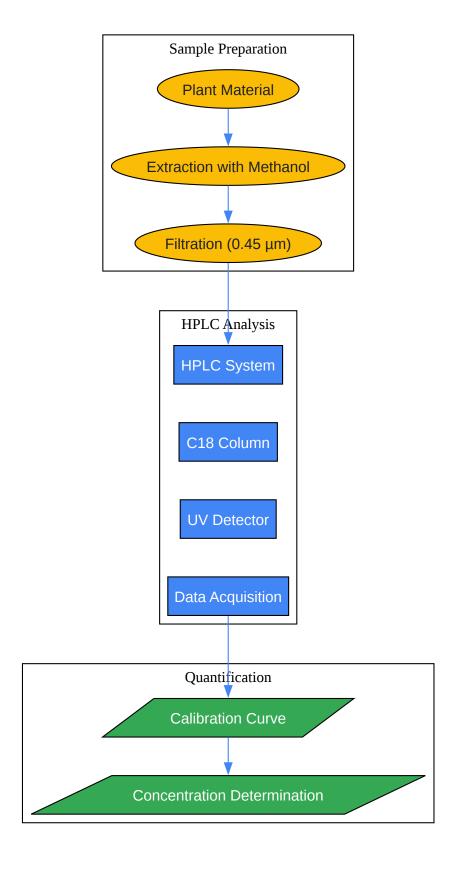


3. Method Validation:

• The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability according to regulatory guidelines.

Visualizations

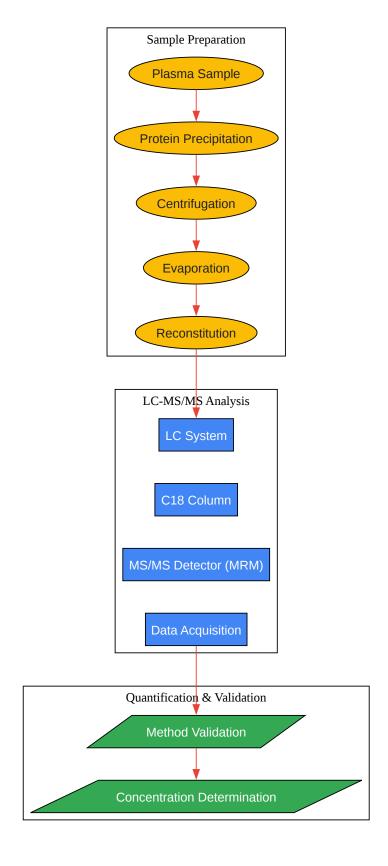




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Caption: Workflow for Parvisoflavanone Quantification by HPLC-UV.





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Caption: Workflow for **Parvisoflavanone** Quantification by LC-MS/MS.



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